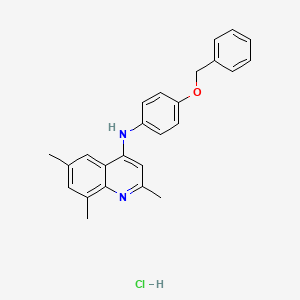
2,6,8-trimethyl-N-(4-phenylmethoxyphenyl)quinolin-4-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,8-trimethyl-N-(4-phenylmethoxyphenyl)quinolin-4-amine;hydrochloride is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with methyl groups at positions 2, 6, and 8, and an amine group at position 4, which is further substituted with a 4-phenylmethoxyphenyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,8-trimethyl-N-(4-phenylmethoxyphenyl)quinolin-4-amine;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions:
Amination: The amine group at position 4 can be introduced through nucleophilic substitution reactions.
Attachment of the 4-phenylmethoxyphenyl Group: This step involves the reaction of the amine with 4-phenylmethoxybenzyl chloride under basic conditions.
Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reactions and better yield.
Purification Steps: Including recrystallization and chromatography to ensure high purity.
Quality Control: Analytical techniques like HPLC and NMR are used to confirm the structure and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,6,8-trimethyl-N-(4-phenylmethoxyphenyl)quinolin-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline core, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various alkylated quinoline derivatives.
Aplicaciones Científicas De Investigación
2,6,8-trimethyl-N-(4-phenylmethoxyphenyl)quinolin-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6,8-trimethyl-N-(4-phenylmethoxyphenyl)quinolin-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA, proteins, or enzymes, altering their function. The pathways involved may include:
Inhibition of Enzymes: The compound can inhibit enzymes by binding to their active sites.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction Pathways: The compound may affect various cellular signaling pathways, leading to changes in cell behavior.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-trimethyl-N-phenylaniline: Similar in structure but lacks the quinoline core.
Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide: Contains a similar trimethylbenzoyl group but differs in its overall structure and function.
Uniqueness
2,6,8-trimethyl-N-(4-phenylmethoxyphenyl)quinolin-4-amine;hydrochloride is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts also enhances its solubility and usability in various applications.
Propiedades
IUPAC Name |
2,6,8-trimethyl-N-(4-phenylmethoxyphenyl)quinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O.ClH/c1-17-13-18(2)25-23(14-17)24(15-19(3)26-25)27-21-9-11-22(12-10-21)28-16-20-7-5-4-6-8-20;/h4-15H,16H2,1-3H3,(H,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POURJGKVWPYMLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)OCC4=CC=CC=C4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














